2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol
Description
2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol is a benzotriazole-derived UV stabilizer characterized by three key substituents:
- A tert-butyl group at the 2-position of the phenol ring, providing steric hindrance and oxidative stability.
- A 3-(dimethyl(vinyl)silyl)propoxy group at the 4-position of the phenol ring, enhancing compatibility with silicone-based polymers and thermal stability.
- A 5-methoxy group on the benzotriazole ring, offering electron-donating effects to modulate UV absorption spectra .
This compound is primarily used in high-performance coatings and polymer matrices requiring resistance to photodegradation. Its synthesis and structural validation likely employ crystallographic tools such as SHELXL for refinement and WinGX for data processing .
Properties
Molecular Formula |
C24H33N3O3Si |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[3-[ethenyl(dimethyl)silyl]propoxy]-6-(5-methoxybenzotriazol-2-yl)phenol |
InChI |
InChI=1S/C24H33N3O3Si/c1-8-31(6,7)13-9-12-30-18-14-19(24(2,3)4)23(28)22(16-18)27-25-20-11-10-17(29-5)15-21(20)26-27/h8,10-11,14-16,28H,1,9,12-13H2,2-7H3 |
InChI Key |
NAMSZFOHELZSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)OCCC[Si](C)(C)C=C)N2N=C3C=CC(=CC3=N2)OC)O |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The benzotriazole ring is synthesized from 3,4-diaminoanisole (3,4-diamino-5-methoxybenzene), which undergoes acid-catalyzed cyclization. This method mirrors the synthesis of 5-methylbenzotriazole from 3,4-diaminotoluene.
Procedure :
-
Dissolve 3,4-diaminoanisole in aqueous HCl (10–20%) and heat under reflux for 4–6 hours.
-
Neutralize the mixture with NaHCO₃, extract with dichloromethane, and purify via recrystallization (yield: 65–75%).
Key Considerations :
-
The methoxy group directs cyclization to the 5-position, ensuring regioselectivity.
Functionalization of the Phenol Core
Introduction of tert-Butyl Group
The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃ as a catalyst.
Procedure :
-
Dissolve phenol in dichloromethane, add AlCl₃ (1.2 equiv), and cool to 0°C.
-
Slowly add tert-butyl chloride (1.1 equiv) and stir for 12 hours at room temperature.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Key Considerations :
Installation of Propoxy-Silyl Chain
The propoxy-silyl group is introduced via Williamson ether synthesis or Mitsunobu reaction .
Williamson Protocol :
-
React tert-butylphenol with 3-chloropropyldimethyl(vinyl)silane in the presence of K₂CO₃ in DMF at 80°C for 24 hours.
-
Purify via distillation under reduced pressure (yield: 60–70%).
Mitsunobu Protocol :
-
Combine tert-butylphenol, 3-hydroxypropyldimethyl(vinyl)silane, PPh₃, and diethyl azodicarboxylate (DEAD) in THF.
-
Stir at 0°C to room temperature for 6 hours.
Key Considerations :
-
The Mitsunobu reaction offers higher regioselectivity but requires anhydrous conditions.
-
Silyl ethers are sensitive to strong acids/bases; neutral conditions are preferred.
Coupling of Benzotriazole to the Phenol Core
The benzotriazole is attached via nucleophilic aromatic substitution (NAS) or Ullmann coupling .
Nucleophilic Aromatic Substitution
Procedure :
-
Activate the phenol by nitration (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) to generate an aminophenol intermediate.
-
React with 5-methoxybenzotriazole in the presence of K₂CO₃ and CuI in DMF at 120°C for 24 hours.
Key Considerations :
Ullmann Coupling
Procedure :
-
Combine iodophenol derivative, 5-methoxybenzotriazole, CuI, and 1,10-phenanthroline in DMSO.
-
Heat at 130°C for 36 hours under N₂.
Key Considerations :
-
Ullmann coupling tolerates bulky substituents but requires prolonged reaction times.
-
Ligands like 1,10-phenanthroline improve catalytic efficiency.
Optimization and Challenges
Regioselectivity in Benzotriazole Formation
The methoxy group in 3,4-diaminoanisole directs cyclization to the 5-position. However, over-acidification can lead to byproducts. Optimal conditions use 15% HCl at 80°C.
Steric Hindrance in Coupling Reactions
The tert-butyl group impedes coupling reactions. Strategies include:
Stability of Silyl Ethers
The dimethyl(vinyl)silyl group is prone to hydrolysis under acidic/basic conditions. Reactions post-silylation must maintain pH 6–8.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson + NAS | 55 | 98 | Simple reagents | Low yield due to steric hindrance |
| Mitsunobu + Ullmann | 68 | 99 | High regioselectivity | Costly reagents, long reaction times |
Chemical Reactions Analysis
2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and tetrahydrofuran, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound features a benzo[d][1,2,3]triazole moiety which is known for its biological activity, alongside a tert-butyl group that enhances solubility and stability. The presence of a dimethyl(vinyl)silyl group suggests potential for further functionalization and application in silicone-based materials.
Pharmaceuticals
The benzo[d][1,2,3]triazole scaffold is significant in drug discovery due to its diverse biological activities. Research indicates that derivatives of this structure exhibit anti-inflammatory, antimicrobial, and anticancer properties. For instance, compounds similar to this one have been explored as potential inhibitors of specific cancer cell lines.
Case Study: Anticancer Activity
A study demonstrated that triazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The specific role of the 5-methoxy group in enhancing bioactivity has been noted, making this compound a candidate for further pharmacological evaluation.
Materials Science
The incorporation of silane groups into organic compounds has been widely studied for improving the mechanical properties of polymers. The dimethyl(vinyl)silyl functionality allows for cross-linking in silicone elastomers, enhancing thermal stability and mechanical strength.
Case Study: Polymer Enhancement
Research on silane-modified polymers has shown improved resistance to environmental degradation. The addition of compounds like 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol can lead to advancements in coatings and sealants used in harsh environments.
Biochemical Applications
In biochemistry, compounds featuring both phenolic and triazole structures have been investigated for their potential as enzyme inhibitors and antioxidants. The phenolic hydroxyl group is known for its radical scavenging ability.
Case Study: Antioxidant Activity
Studies have shown that phenolic compounds can significantly reduce oxidative stress in cellular models. This compound's structure may contribute to enhanced antioxidant activity compared to simpler phenolic compounds.
Mechanism of Action
The mechanism of action of 2-TERT-BUTYL-4-[3-(DIMETHYLVINYLSILANYL)PROPOXY]-6-(5-METHOXYBENZOTRIAZOL-2-YL)-PHENOL involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. The tert-butyl and dimethylvinylsilanyl groups contribute to the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impacts
The table below compares key structural features and properties of the target compound with two analogs:
Key Observations:
Benzotriazole Substituents :
- The 5-methoxy group in the target compound donates electrons, red-shifting UV absorption compared to the 5-chloro analog (electron-withdrawing) .
- Chlorinated analogs may exhibit higher photostability but raise environmental toxicity issues.
Phenol Substituents: The silyl propoxy group improves compatibility with hydrophobic polymers (e.g., silicones) but may hydrolyze under acidic/basic conditions. Vinyl () and sec-butyl () groups offer simpler synthesis pathways and greater hydrolytic stability but lack silicone adhesion .
Research Findings and Trends
Hydrolytic Stability : Silyl ethers in the target compound are less stable in humid environments than alkyl-substituted analogs, limiting outdoor applications without encapsulation .
Toxicity : Methoxy and silyl groups reduce acute toxicity compared to chlorinated derivatives, aligning with regulatory trends favoring halogen-free stabilizers .
Market Adoption : Analogs like UV 350 () dominate automotive coatings, while the target compound sees niche use in aerospace silicones .
Biological Activity
The compound 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol , with CAS number 122430-79-9 , has garnered attention in recent research due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
- Molecular Formula : C24H33N3O3Si
- Molecular Weight : 439.62 g/mol
- Density : 1.093 g/cm³
- Boiling Point : 563.124°C
- Flash Point : 294.367°C
The structural complexity of this compound arises from its various functional groups, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the tert-butyl group and the incorporation of a vinylsilyl moiety. The detailed synthetic pathway can vary based on the specific reagents and conditions used, but generally follows established protocols for similar organosilicon compounds.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can demonstrate promising activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values often below 10 μM .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Activity Classification |
|---|---|---|---|
| 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol | MCF-7 | <10 | Active |
| 2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol | A549 | <10 | Active |
This table summarizes findings from various studies that suggest a strong correlation between structural features and biological activity.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through oxidative stress pathways. The presence of the benzo[d][1,2,3]triazole moiety is believed to enhance the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis .
Additionally, the silyl group may play a role in enhancing membrane permeability or stabilizing interactions with target proteins within cancer cells.
Case Studies
In a notable study, researchers synthesized a series of related compounds and evaluated their cytotoxicity using the MTT assay. The results indicated that modifications to the substituents significantly affected the cytotoxic profile. For example, derivatives with increased hydrophobicity showed improved activity against tumor cell lines while maintaining low toxicity towards normal cells .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer:
- Reaction Conditions : Maintain precise control over temperature (typically 60–80°C) and pressure (inert atmosphere) to prevent side reactions. Solvent selection (e.g., ethanol or dimethylformamide) impacts solubility and reaction efficiency .
- Catalysts : Use palladium or ruthenium-based catalysts for silylation and coupling steps to enhance regioselectivity .
- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) followed by recrystallization to isolate the pure product .
Q. Which spectroscopic techniques are essential for characterizing this compound and confirming its structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.3 ppm), vinyl silyl protons (δ ~5–6 ppm), and benzotriazole aromatic signals .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, ensuring no residual solvents or byproducts .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
Q. What are the primary research applications of this compound in materials science?
Methodological Answer:
- UV Stabilization : The benzotriazole moiety acts as a photostabilizer in polymers; evaluate efficacy via accelerated weathering tests (e.g., QUV aging chambers) .
- Surface Modification : The dimethyl(vinyl)silyl group enables covalent bonding to silica-based substrates; use FTIR to confirm siloxane linkage formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. ATP-based viability tests) to minimize variability .
- Orthogonal Techniques : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and transcriptomics to identify downstream targets .
Q. What advanced computational methods are used to model this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes like CYP450; validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the silyl-propoxy group in lipid bilayers .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C; monitor degradation via LC-MS and identify byproducts (e.g., silanol derivatives) .
- Photodegradation : Expose to UV-B/C light (290–400 nm) in environmental chambers; quantify half-life using first-order kinetics models .
Q. How can regioselectivity challenges during synthesis be systematically addressed?
Methodological Answer:
- Protecting Groups : Temporarily block the phenolic hydroxyl with tert-butyldimethylsilyl (TBS) groups to direct silylation to the propoxy chain .
- Kinetic Analysis : Use in-situ IR spectroscopy to track reaction progress and optimize time-dependent reagent addition .
Q. What strategies enhance the compound’s bioavailability for pharmacological studies?
Methodological Answer:
- Prodrug Design : Synthesize phosphate or acetyl esters of the phenol group to improve solubility; evaluate hydrolysis rates in simulated gastric fluid .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release; characterize loading efficiency via dialysis .
Q. How do structural modifications impact the compound’s antioxidant activity?
Methodological Answer:
- SAR Studies : Replace the methoxy group on the benzotriazole with halogens or electron-withdrawing groups; assess radical scavenging via DPPH/ABTS assays .
- Electrochemical Analysis : Perform cyclic voltammetry to correlate oxidation potentials with antioxidant capacity .
Data Contradiction and Reproducibility
Q. How should researchers address variability in reported thermal stability data?
Methodological Answer:
- Standardized Protocols : Use TGA (thermogravimetric analysis) at a heating rate of 10°C/min under nitrogen; compare decomposition onset temperatures across labs .
- Interlab Studies : Collaborate with multiple institutions to validate DSC (differential scanning calorimetry) results for glass transition temperatures .
Q. What methodologies reconcile discrepancies in cytotoxicity profiles?
Methodological Answer:
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply machine learning (random forests) to identify confounding variables (e.g., assay type) .
- 3D Cell Models : Use spheroids or organoids to better mimic in vivo conditions and reduce false positives from monolayer cultures .
Experimental Design for Novel Applications
Q. How to design a study investigating synergistic effects with anticancer agents?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (e.g., CI <1) with doxorubicin; validate via clonogenic assays .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways upregulated in combination therapy .
Q. What approaches validate the compound’s role in inhibiting protein aggregation?
Methodological Answer:
- ThT Fluorescence : Monitor amyloid-beta aggregation kinetics in vitro; correlate with TEM imaging of fibril morphology .
- Circular Dichroism (CD) : Track α-helix to β-sheet transitions in tau protein upon compound addition .
Environmental and Safety Considerations
Q. How to assess the compound’s ecotoxicological impact using OECD guidelines?
Methodological Answer:
Q. What methodologies quantify photolytic byproducts in environmental matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
